5-Bromoisoxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoisoxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted ketonitriles with hydroxylamine, leading to the formation of 3- and/or 5-aminoisoxazoles . The reaction conditions often include the use of solvents such as ethanol and the application of reflux techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromoisoxazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and terminal alkynes. Reaction conditions often involve the use of solvents like DMF (dimethylformamide) and i-PrOH (isopropanol) under microwave irradiation .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5-Bromoisoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-Bromoisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Bromoisoxazol-4-amine include:
- 5-Amino-4-bromo-3-methylisoxazole
- 5-Substituted 3-aminoisoxazoles
- 4-Aminoalkylisoxazol-3-ones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C3H3BrN2O |
---|---|
Molekulargewicht |
162.97 g/mol |
IUPAC-Name |
5-bromo-1,2-oxazol-4-amine |
InChI |
InChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2 |
InChI-Schlüssel |
SWUHRCHBZSWTOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC(=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.